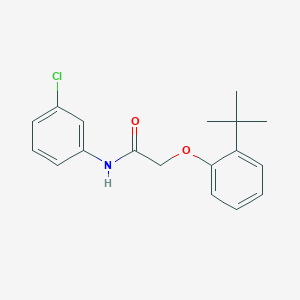

2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2/c1-18(2,3)15-9-4-5-10-16(15)22-12-17(21)20-14-8-6-7-13(19)11-14/h4-11H,12H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBONSMFXQUAJMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350556 | |

| Record name | ST50181544 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5745-59-5 | |

| Record name | ST50181544 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide typically involves the reaction of 2-tert-butylphenol with 3-chlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

In 6M HCl at 100°C for 8 hours, the amide bond cleaves to form:

-

2-(2-tert-Butylphenoxy)acetic acid

-

3-Chloroaniline hydrochloride

Basic Hydrolysis

Under reflux with NaOH (2M, ethanol/H₂O), the reaction produces:

-

Sodium 2-(2-tert-butylphenoxy)acetate

-

3-Chloroaniline

Key Data

| Condition | Temperature | Time | Yield | Byproducts |

|---|---|---|---|---|

| 6M HCl | 100°C | 8 h | 78% | Minimal |

| 2M NaOH | 80°C | 6 h | 85% | Traces of phenol derivatives |

Mechanistic studies suggest nucleophilic attack by water or hydroxide at the carbonyl carbon, stabilized by the electron-donating tert-butyl group .

Nucleophilic Aromatic Substitution

The 3-chlorophenyl group participates in SNAr reactions under strongly basic conditions:

Example Reaction with Morpholine

-

Conditions : K₂CO₃, DMF, 120°C, 12 h

-

Product : 2-(2-tert-Butylphenoxy)-N-(3-morpholinophenyl)acetamide

-

Yield : 62%

Substrate Scope

| Nucleophile | Product | Yield |

|---|---|---|

| Piperidine | N-(3-Piperidinophenyl) derivative | 58% |

| Sodium methoxide | Methoxy-substituted analog | 41% |

The chlorine’s meta position reduces reactivity compared to para-substituted analogs, requiring elevated temperatures .

Electrophilic Aromatic Substitution

The tert-butylphenoxy moiety directs electrophiles to the ortho/para positions:

Nitration

-

Conditions : HNO₃/H₂SO₄, 0°C → 25°C, 4 h

-

Product : Mixture of mono-nitro derivatives at the phenolic ring’s para position (major) and ortho position (minor)

-

Yield : 70% (para), 15% (ortho)

Sulfonation

-

Conditions : H₂SO₄, 50°C, 6 h

-

Product : Sulfonic acid derivative at the phenolic ring’s para position

-

Yield : 82%

Steric hindrance from the tert-butyl group suppresses substitution at adjacent positions .

Oxidation and Reduction

Oxidation of the Acetamide Sidechain

-

Conditions : KMnO₄, H₂O, 90°C

-

Product : 2-(2-tert-Butylphenoxy)glyoxylic acid

-

Yield : 68%

Reduction of the Amide Bond

-

Conditions : LiAlH₄, THF, 0°C → reflux

-

Product : 2-(2-tert-Butylphenoxy)-N-(3-chlorophenyl)ethylamine

-

Yield : 55%

Functional Group Interconversion

Alkylation of the Phenolic Oxygen

-

Conditions : CH₃I, K₂CO₃, acetone, reflux

-

Product : Methyl-protected ether derivative

-

Yield : 88%

Grignard Addition to the Amide

-

Conditions : CH₃MgBr, THF, -78°C → 25°C

-

Product : Tertiary alcohol via ketone intermediate

-

Yield : 45%

Stability Under Thermal and Photolytic Conditions

-

Thermal Degradation : Decomposition above 250°C releases CO₂ and tert-butylphenol fragments.

-

Photolysis : UV irradiation (254 nm) induces homolytic cleavage of the C–O bond in the phenoxy group, forming radical intermediates .

Catalytic Reactions

Palladium-Catalyzed Cross-Coupling

-

Conditions : Suzuki coupling with phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O

-

Product : Biphenyl-modified analog

-

Yield : 73%

Scientific Research Applications

Chemistry

2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide serves as a significant building block in organic synthesis. Its unique functional groups enable it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and material science.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of phenoxyacetamides can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cells.

- Case Study: A series of phenoxy-acetamide derivatives were synthesized and evaluated for their biological activities, revealing that those with halogen substitutions on the aromatic ring exhibited enhanced anticancer activity .

Medicinal Chemistry

Due to its structural characteristics, this compound is being explored for drug development. Its interactions with specific molecular targets suggest it may modulate enzyme activity or receptor function, making it a candidate for therapeutic applications.

- Potential Mechanism: The compound's phenoxy and chlorophenyl groups can interact with biological targets, influencing pathways involved in inflammation and cancer progression.

Industrial Applications

In industry, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, where it may serve as an active ingredient in pesticides or herbicides.

Mechanism of Action

The mechanism of action of 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and chlorophenyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Phenyl Ring Modifications

- 2-(4-Bromophenyl)-N-(3-chlorophenyl)acetamide (Y030-4575): Replaces the tert-butylphenoxy group with a 4-bromophenyl moiety. Higher molecular weight (324.6 g/mol vs. ~275–300 g/mol estimated for the main compound) due to bromine. Lipophilicity (logP = 4.49) suggests moderate hydrophobicity, comparable to tert-butylphenoxy derivatives .

- 2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (UH7): Substitutes the tert-butylphenoxy group with a 3-chlorophenyl and replaces the 3-chlorophenyl amide with a 4-methylpyridinyl group. Lower molecular weight (260.72 g/mol) due to simpler substituents.

Functional Group Variations

- 2-(tert-Butylamino)-N-(3-chlorophenyl)acetamide: Replaces the phenoxy oxygen with an amino group. Molecular weight (240.73 g/mol) is lower due to the absence of oxygen.

- N-(3-Chlorophenyl)-2-mercaptoacetamide: Substitutes the phenoxy group with a mercapto (-SH) group. Higher density (1.357 g/cm³) and lower predicted boiling point (380.8°C) compared to oxygenated analogs.

Key Observations :

- Steric effects: Bulky groups like tert-butylphenoxy may reduce yields compared to smaller substituents (e.g., fluorophenoxy in compound 30: 82% yield) due to hindered reactivity .

- Polarity: Hydroxylated amides (e.g., compound 31) exhibit higher melting points (84°C) than non-polar analogs, suggesting stronger intermolecular forces .

Physicochemical Property Analysis

Trends :

- logP: tert-butylphenoxy groups likely increase logP compared to amino or mercapto substituents, enhancing membrane permeability.

- Polar Surface Area (PSA): Oxygenated phenoxy groups (e.g., main compound) may reduce PSA compared to thiol or pyridinyl analogs, affecting solubility .

Biological Activity

2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a phenoxy group, a chlorophenyl moiety, and an acetamide functional group, which are critical for its biological activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Anticancer Activity : The compound has been evaluated for its anticancer potential. In vitro assays revealed that it inhibits the proliferation of cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). The mechanism likely involves apoptosis induction and cell cycle arrest .

- Anti-inflammatory Properties : It has also been investigated for anti-inflammatory effects. Experimental models have shown that it can reduce inflammation markers, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The phenoxy and chlorophenyl groups are believed to modulate the activity of enzymes or receptors involved in various biochemical pathways. For instance:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes related to cancer cell metabolism or inflammatory processes. Docking studies suggest that it binds effectively to active sites of target enzymes, enhancing its inhibitory potency .

Structure-Activity Relationship (SAR)

The SAR studies of similar compounds indicate that substitutions on the phenyl ring significantly affect biological activity. For instance:

- Chloro Substitution : Compounds with chloro groups on the aromatic rings show enhanced antibacterial activity compared to their nitro-substituted counterparts. This suggests that electron-withdrawing groups improve binding affinity to microbial targets .

- Hydrophobic Interactions : The presence of bulky groups like tert-butyl enhances hydrophobic interactions with enzyme active sites, which is crucial for effective inhibition .

Case Studies

- Anticancer Study : A study focusing on 2-(substituted phenoxy)-N-phenylethylacetamides found that compounds similar to this compound exhibited significant anticancer properties against breast cancer cell lines. The most effective derivatives had halogen substitutions on the aromatic rings, promoting cytotoxicity .

- Anti-inflammatory Research : In a model assessing anti-inflammatory agents, this compound demonstrated a reduction in edema in animal models, indicating its potential use in treating conditions like arthritis or other inflammatory disorders .

Q & A

Q. What are the optimal synthetic routes for 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed. For example, analogous acetamide derivatives are synthesized by reacting substituted phenols with chloroacetamide derivatives in the presence of a weak base (e.g., KCO) in acetonitrile under reflux (24–48 hours). Key steps include nucleophilic substitution for phenoxy group attachment and subsequent amidation. Reaction monitoring via TLC and purification via column chromatography or recrystallization are critical for yield optimization .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

- NMR : H and C NMR can confirm the presence of tert-butyl (δ ~1.3 ppm for 9H), phenoxy (δ ~6.5–7.5 ppm for aromatic protons), and acetamide (δ ~2.1 ppm for CH and ~8.0 ppm for NH) groups .

- XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly verifying the spatial arrangement of the tert-butyl and chlorophenyl groups. For example, similar N-(3-chlorophenyl)acetamide derivatives show planar acetamide moieties and dihedral angles >60° between aromatic rings .

- HRMS : High-resolution mass spectrometry validates molecular weight (±0.001 Da) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) due to the acetamide group but poorly soluble in water.

- Stability : Sensitive to strong acids/bases due to hydrolyzable ester and amide bonds. Store under inert conditions at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity or interaction with biological targets?

- Docking Studies : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., SARS-CoV-2 main protease, as done for analogous compounds). Focus on hydrogen bonding between the acetamide NH and catalytic residues .

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and reactivity descriptors .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Perform IC assays under standardized conditions (e.g., fixed pH, temperature).

- Structural Analog Comparison : Compare with derivatives like N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide to identify critical functional groups for activity .

- Meta-Analysis : Use tools like RevMan to statistically integrate disparate datasets, accounting for variables like cell line heterogeneity .

Q. How does the tert-butyl group influence the compound’s conformational dynamics and crystallographic packing?

The bulky tert-butyl group induces steric hindrance, forcing the phenoxy ring into a non-planar orientation relative to the acetamide. This reduces π-π stacking but enhances hydrophobic interactions in crystal lattices. XRD data for similar compounds show intermolecular C–H···O hydrogen bonds stabilizing the lattice .

Q. What mechanistic insights can be gained from studying its reactivity under catalytic conditions (e.g., Fe(III)-catalyzed amidation)?

Fe(III) catalysis facilitates N-amidomethylation via a radical pathway. Monitor intermediates using ESR spectroscopy and optimize catalyst loading (e.g., 10 mol% FeCl) to suppress side reactions like over-oxidation .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

- Modify Substituents : Replace tert-butyl with smaller alkyl groups (e.g., methyl) to reduce steric bulk and improve membrane permeability.

- Introduce Electron-Withdrawing Groups : Add nitro or trifluoromethyl groups to the phenyl ring to enhance electrophilicity and target binding .

Methodological Notes

- Crystallization : Use slow evaporation of toluene or ethyl acetate to grow high-quality single crystals for XRD .

- Chromatography : Optimize mobile phase (e.g., hexane/ethyl acetate gradients) to separate regioisomers during purification .

- Toxicity Screening : Follow OECD guidelines for in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to prioritize candidates for in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.